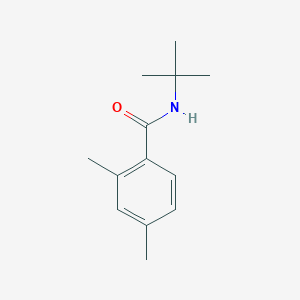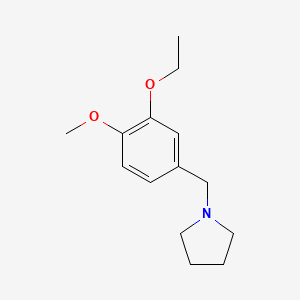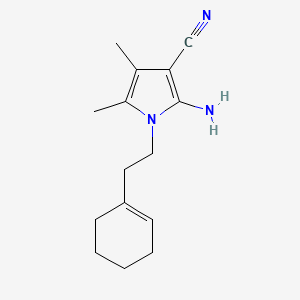
2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as BPCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. BPCA is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide selectively inhibits the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in many types of cancer, making it a promising target for anticancer drugs. This compound inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to enhance the efficacy of other anticancer drugs. In addition, this compound has been shown to reduce the phosphorylation of tau protein, which is involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to reduce inflammation and oxidative stress in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has several advantages for lab experiments, including its high selectivity for CK2, its ability to inhibit the growth of cancer cells, and its potential applications in the treatment of neurodegenerative diseases. However, this compound also has some limitations, including its relatively low potency compared to other CK2 inhibitors, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide. One direction is to improve the potency and selectivity of this compound as a CK2 inhibitor, in order to enhance its efficacy as an anticancer drug. Another direction is to study the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases and cardiovascular diseases. Finally, the development of this compound derivatives with improved pharmacokinetic properties could lead to the development of more effective and safer drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide involves several steps, starting with the reaction of 2,4-dibromophenol with 2-pyridinecarboxylic acid to form 2-(4-bromophenoxy)nicotinic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-(5-chloro-2-pyridinyl)acetamide to yield this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been studied for its potential applications in the field of medicinal chemistry. CK2 is overexpressed in many types of cancer, making it a promising target for anticancer drugs. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, and has also been shown to enhance the efficacy of other anticancer drugs. In addition, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-9-1-4-11(5-2-9)19-8-13(18)17-12-6-3-10(15)7-16-12/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABCTNYJMWTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)

![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5787234.png)

![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)


![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)
